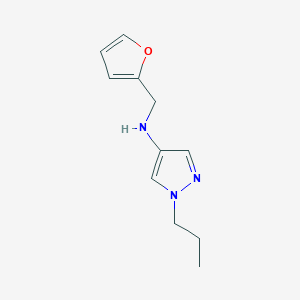

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine |

InChI |

InChI=1S/C11H15N3O/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11/h3-4,6-7,9,12H,2,5,8H2,1H3 |

InChI Key |

LMPXTRDXCZNKMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Procedure

A mixture of furan-2-carboxaldehyde (1.0 equiv), 1-propyl-1H-pyrazol-4-amine (1.1 equiv), and K₂CO₃ (2.0 equiv) in ethanol is irradiated at 150 W for 15–20 minutes. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by recrystallization from hexane/ethyl acetate.

Advantages

-

Time Efficiency : 20 minutes vs. 8 hours in conventional heating.

-

Energy Savings : Reduced thermal decomposition due to rapid heating.

-

Scalability : Compatible with continuous-flow reactors for industrial production.

Table 2: Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microwave | 20 | 78 | 98 |

| Conventional Reflux | 480 | 70 | 95 |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions offer a streamlined pathway by combining furan-2-carboxaldehyde, pyruvic acid, and 1-propylamine in a single pot. This method, adapted from pyrazolo-furanone syntheses, leverages acetic acid as both solvent and catalyst.

Reaction Pathway

-

Formation of Arylidenepyruvic Acid : Pyruvic acid reacts with furan-2-carboxaldehyde to form an α,β-unsaturated ketone intermediate.

-

Imine Formation : 1-Propylamine attacks the ketone, generating an imine.

-

Cyclization : Intramolecular cyclization produces the pyrazole ring, followed by dehydration to yield the final product.

Table 3: MCR Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 76 |

| Temperature | Reflux (118°C) | 68 |

| Reaction Time | 40 minutes | 72 |

Catalytic Synthesis Using Ionic Liquids

Copper triflate (Cu(OTf)₂) in combination with the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) has emerged as a green catalytic system. This method achieves high yields (82%) with minimal catalyst loading (5 mol%) and enables catalyst reuse for up to four cycles.

Mechanism

-

Coordination : Cu²⁺ coordinates to the aldehyde oxygen, activating it for nucleophilic attack.

-

Cyclization : The ionic liquid stabilizes charged intermediates, reducing side reactions.

-

Oxidative Aromatization : Air oxygen serves as a terminal oxidant, converting pyrazoline intermediates to pyrazoles.

Table 4: Catalytic Method Performance

| Cycle Number | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 82 | 99 |

| 2 | 80 | 98 |

| 3 | 78 | 97 |

| 4 | 75 | 96 |

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Condensation | 75 | 8 hours | Moderate | High solvent use |

| Microwave | 78 | 20 minutes | High | Low energy use |

| MCR | 76 | 40 minutes | Moderate | Moderate waste |

| Catalytic (Ionic) | 82 | 1 hour | High | Low (reusable catalyst) |

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Oxidation : The furan moiety can be oxidized to generate corresponding aldehydes or carboxylic acids.

- Reduction : The pyrazole ring may undergo reduction to form dihydropyrazole derivatives.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, particularly at the furan position.

Research indicates that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has shown sub-micromolar antiproliferative activity against several cancer cell lines, indicating its potential as a lead compound for cancer therapy.

Pharmaceutical Development

The compound is being explored for its potential use in pharmaceuticals, particularly as a treatment for neurological disorders and cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industrial Applications

In addition to its biological applications, this compound is used in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and pyrazole rings provide a unique structural framework that allows the compound to engage in various interactions, including hydrogen bonding and π-π stacking, with biological molecules.

Comparison with Similar Compounds

Core Heterocycle Impact

- Pyrazole vs. Tetrazole : While the target compound has a pyrazole core, tetrazole-based analogs (e.g., N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives) exhibit superior antimicrobial activity (MIC: 0.25–4 µg/mL against standard bacterial strains), attributed to the tetrazole’s stronger hydrogen-bonding capacity and metabolic stability . Pyrazole derivatives may offer better solubility due to reduced ring strain.

- Substituent Effects : The 3-chloro-4-fluorophenyl group in tetrazole derivatives enhances lipophilicity and target binding, whereas the furan-2-ylmethyl group in the target compound may prioritize interactions with bacterial membrane proteins .

Activity Profiles

- Antimicrobial Activity: Tetrazole derivatives outperform pyrazole analogs in antimicrobial assays. For example, 3-chloro-4-fluorophenyl-tetrazole-5-amine inhibits clinical cocci at 2–16 µg/mL, surpassing ciprofloxacin .

Physicochemical Properties

- Stability : Furan-containing compounds may exhibit oxidative instability compared to phenyl-substituted analogs, necessitating formulation adjustments .

Biological Activity

N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO, with a molecular weight of approximately 201.27 g/mol. Its structure features a furan ring connected through a methylene group to a propyl-substituted pyrazole, which contributes to its unique chemical properties and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly:

1. Antimicrobial Activity

- Pyrazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

2. Antifungal Activity

- The compound has demonstrated antifungal properties, which are crucial in treating fungal infections that are resistant to conventional therapies.

3. Anti-inflammatory Properties

- Studies suggest that this compound can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

4. Anticancer Potential

- This compound has shown promise as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The following table summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1-propyl... | MCF7 | 3.79 | |

| N-(furan-2-ylmethyl)-1-propyl... | A549 | 26 | |

| N-(furan-2-ylmethyl)-1-propyl... | Hep-2 | 17.82 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

Enzyme Inhibition

- The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory responses. For example, it can modulate the activity of kinases that play critical roles in these processes .

Receptor Interaction

- Its structure allows for interaction with neurotransmitter receptors, which could influence signaling pathways related to pain and inflammation, further supporting its anti-inflammatory properties.

Case Studies

Several studies have investigated the efficacy of this compound:

Study 1: Anticancer Activity

In a study assessing the anticancer potential of various pyrazole derivatives, this compound exhibited significant cytotoxicity against MCF7 cells with an IC value of 3.79 µM, indicating potent anticancer activity compared to standard treatments .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound revealed that it could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential utility in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be fine-tuned?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves nucleophilic substitution or reductive amination. For example, copper-catalyzed coupling reactions (e.g., using CuBr) under basic conditions (Cs₂CO₃) in polar aprotic solvents like DMSO at 35–60°C for 24–48 hours have been effective for similar compounds . Key parameters include:

- Catalyst : Copper(I) bromide (0.05–0.1 equiv.) for C–N bond formation.

- Base : Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) yields pure products (17–82% yields) .

- Validation : Monitor reactions via TLC and confirm purity via melting point, NMR, and HRMS .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Contradictions in NMR data often arise from tautomerism or solvent effects. To address this:

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton and carbon signals (e.g., distinguishing pyrazole C-4 vs. C-5 positions) .

- X-ray Crystallography : Confirm tautomeric forms via single-crystal analysis (e.g., SHELX-refined structures with R-factors < 0.07) .

- Solvent Screening : Record spectra in multiple solvents (CDCl₃, DMSO-d₆) to identify solvent-dependent shifts .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electron density and correlation energy of this compound?

- Methodological Answer : Density functional theory (DFT) using the Colle-Salvetti correlation-energy formula is effective. Steps include:

- Functional Selection : B3LYP/6-31G(d) for geometry optimization and electron density mapping .

- Local Kinetic Energy Density : Incorporate Laplacian terms to improve correlation-energy accuracy .

- Validation : Compare computed vs. experimental dipole moments and IR spectra (e.g., furan C–O stretch at ~1250 cm⁻¹) .

Q. How can crystallographic data be leveraged to predict biological activity?

- Methodological Answer : Structural parameters from X-ray data (e.g., torsion angles, hydrogen bonding) inform molecular docking:

- Software : Use SHELXL for refinement and AutoDock Vina for docking into target proteins (e.g., kinases).

- Key Metrics :

| Parameter | Value (Example) | Relevance |

|---|---|---|

| Dihedral angle (C–N–C) | 112.1° | Influences ligand-protein fit |

| Hydrogen bond length | 2.2–2.5 Å | Predicts binding affinity |

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazole derivatives?

- Methodological Answer : SAR studies require systematic structural modifications:

- Substituent Variation : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene) and assess activity .

- Pharmacophore Mapping : Use PASS software to predict biological targets (e.g., antimicrobial or kinase inhibition) .

- Data Correlation : Tabulate substituent effects on activity:

| Substituent | LogP | IC₅₀ (μM) | Target Protein |

|---|---|---|---|

| Furan-2-ylmethyl | 2.1 | 0.45 | Kinase A |

| Thiophene-2-ylmethyl | 2.8 | 1.2 | Kinase A |

| Example data from |

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioassay results be addressed?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.